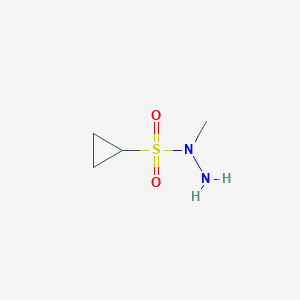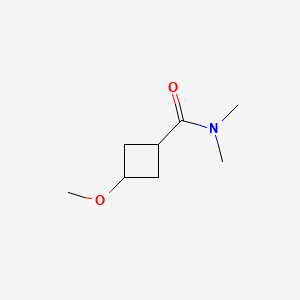
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole (DBMFT) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound, used in a variety of applications, including organic synthesis, catalysis, and biochemistry. DBMFT is a difluoromethyl-substituted triazole that has low toxicity and is relatively stable. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, DBMFT has been used in the development of novel catalysts and reagents for organic synthesis.
Scientific Research Applications
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, this compound has been used in the development of novel catalysts and reagents for organic synthesis. It has also been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. Furthermore, this compound has been used in the synthesis of organic semiconductors and in the preparation of nanomaterials.
Mechanism of Action
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, this compound acts as a reagent in the formation of carbon-carbon and carbon-nitrogen bonds. It is also used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In catalysis, this compound is used as a Lewis acid in the formation of new bonds and in the activation of substrates. In biochemistry, this compound is used as a reagent in the formation of DNA and RNA strands.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the growth of certain cancer cells by blocking the activity of certain enzymes. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi. In humans, it has been shown to reduce inflammation and to have antioxidant properties.
Advantages and Limitations for Lab Experiments
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable, with a low toxicity. Additionally, it is relatively easy to synthesize and is widely available. However, there are some limitations to its use. It is not water-soluble, and it can be difficult to remove from reaction mixtures. Additionally, it can be difficult to control the reaction conditions, as the reaction is sensitive to temperature and pH.
Future Directions
There are a variety of potential future directions for 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole research. One potential direction is the development of new catalysts and reagents for organic synthesis. Additionally, this compound could be used to develop new pharmaceuticals and agrochemicals. Furthermore, this compound could be used in the synthesis of organic semiconductors and nanomaterials. Finally, further research could be done to examine the biochemical and physiological effects of this compound.
Synthesis Methods
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole can be synthesized via a variety of methods, including the reaction of dibromoethane and 2-fluoro-1,3-dicyano-1-propene (FDCP) in the presence of an alkali metal hydroxide or a base such as potassium hydroxide. The reaction yields a difluoromethyl-substituted triazole, this compound. An alternative synthesis method involves the reaction of 1,2-dibromo-3-fluoroethane and 2-cyano-1,3-dicyano-1-propene (CDCP) in the presence of a base such as sodium hydroxide. This yields a difluoromethyl-substituted triazole, this compound.
properties
IUPAC Name |
4,5-dibromo-2-(difluoromethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F2N3/c4-1-2(5)9-10(8-1)3(6)7/h3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSYXSKETFKWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN(N=C1Br)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)
![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)




![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)

